molecular formula C8H12O2 B6238261 (1S)-4-methylcyclohex-3-ene-1-carboxylic acid CAS No. 102208-60-6

(1S)-4-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B6238261
CAS No.: 102208-60-6
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-4-methylcyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring with a carboxylic acid functional group at the first position and a methyl group at the fourth position. This compound is chiral, meaning it has non-superimposable mirror images, and the (1S) configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4-methylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Cyclohexene Formation: Starting from a suitable precursor like cyclohexanone, the cyclohexene ring can be formed through a series of reactions including reduction and dehydration.

    Methylation: Introduction of the methyl group at the fourth position can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable intermediate, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-4-methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

(1S)-4-methylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclohexene ring and methyl group contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: Lacks the methyl group at the fourth position.

    4-methylcyclohex-3-ene-1-carboxylic acid: Without the (1S) configuration, it may exist as a racemic mixture.

    Cyclohexane-1-carboxylic acid: Saturated ring without the double bond.

Uniqueness

(1S)-4-methylcyclohex-3-ene-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a methyl group and a carboxylic acid group on a cyclohexene ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

102208-60-6

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.